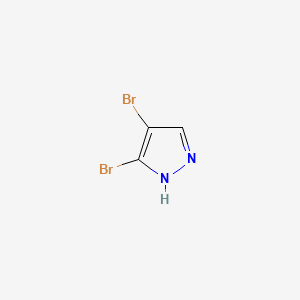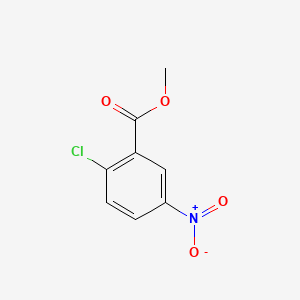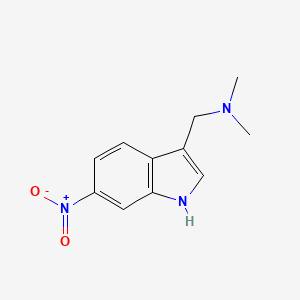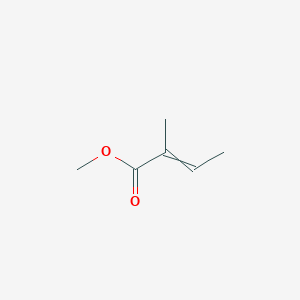
2,4-Dimethoxybenzaldoxime
Overview
Description
2,4-Dimethoxybenzaldoxime is an organic compound derived from 2,4-dimethoxybenzaldehyde It is characterized by the presence of an oxime functional group (-C=N-OH) attached to the benzaldehyde structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethoxybenzaldehyde oxime typically involves the reaction of 2,4-dimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like methanol at room temperature. The general reaction scheme is as follows:
2,4-Dimethoxybenzaldehyde+Hydroxylamine Hydrochloride→2,4-Dimethoxybenzaldehyde Oxime+Water+Sodium Chloride
Industrial Production Methods: While specific industrial production methods for 2,4-dimethoxybenzaldehyde oxime are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethoxybenzaldoxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The methoxy groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of 2,4-dimethoxybenzonitrile.
Reduction: Formation of 2,4-dimethoxybenzylamine.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
2,4-Dimethoxybenzaldoxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 2,4-dimethoxybenzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress-related processes.
Comparison with Similar Compounds
2,4-Dimethoxybenzaldehyde: The parent compound without the oxime group.
2,5-Dimethoxybenzaldehyde: A structural isomer with methoxy groups at different positions.
Benzaldehyde Oxime: A simpler oxime derivative without methoxy substitutions.
Uniqueness: 2,4-Dimethoxybenzaldoxime is unique due to the presence of both methoxy and oxime functional groups, which confer distinct chemical reactivity and potential biological activity. The combination of these groups allows for a wide range of chemical transformations and applications that are not possible with simpler analogs.
Properties
CAS No. |
31874-34-7 |
|---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
(NZ)-N-[(2,4-dimethoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H11NO3/c1-12-8-4-3-7(6-10-11)9(5-8)13-2/h3-6,11H,1-2H3/b10-6- |
InChI Key |
SFDRVCQSVTYHLU-POHAHGRESA-N |
SMILES |
COC1=CC(=C(C=C1)C=NO)OC |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N\O)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NO)OC |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the nematicidal activity of 2,4-Dimethoxybenzaldoxime against Meloidogyne incognita?
A1: While the study [] investigated several volatile organic compounds (VOCs) for their nematicidal activity, this compound did not exhibit strong fumigant activity against the second stage juveniles (J2s) of Meloidogyne incognita in their tests. This is in contrast to other VOCs tested, such as 2-isobutyl-3-methylpyrazine, which showed strong fumigant activity.
Q2: Were there other VOCs identified that showed more promising nematicidal activity against Meloidogyne incognita?
A2: Yes, the study identified several other VOCs with stronger nematicidal effects. Specifically, 2-isobutyl-3-methylpyrazine demonstrated strong fumigant activity against M. incognita J2s. Additionally, 2-dodecanone, 2-tridecanol, 2-tridecanone, and 2-tetradecanol all showed strong direct-contact nematicidal activity []. Further research on these compounds might yield more effective control strategies for root-knot nematodes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
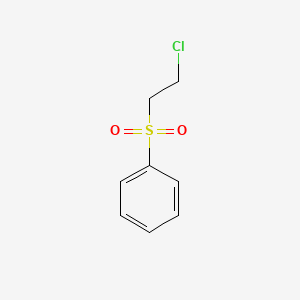
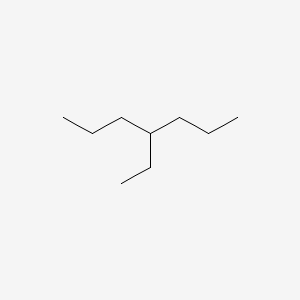
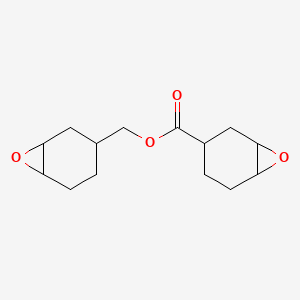
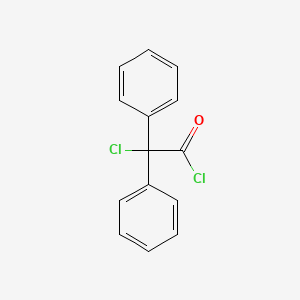
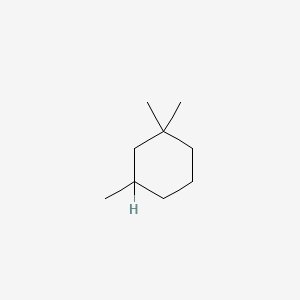
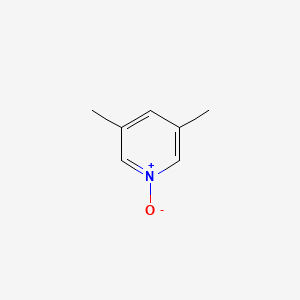
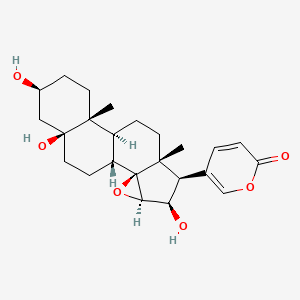
![1,1'-Diethyl-[3,3'-bidibenzo[cd,g]indazole]-6,6'(1H,1'H)-dione](/img/structure/B1585266.png)


